(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide

Quorum Sensing Inhibition Pseudomonas aeruginosa LasR Antagonism

(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide (CAS 959613-39-9), also known as N-(3-(4-bromophenyl)propanoyl)-L-homoserine lactone (4-Br-PPHL), is a synthetic N-aryl acyl homoserine lactone (AHL) analog. It functions primarily as a quorum sensing (QS) antagonist, intercepting LuxR-type receptor binding in multiple Gram-negative bacterial species.

Molecular Formula C13H14BrNO3
Molecular Weight 312.16 g/mol
Cat. No. B12830043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide
Molecular FormulaC13H14BrNO3
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESC1COC(=O)C1NC(=O)CCC2=CC=C(C=C2)Br
InChIInChI=1S/C13H14BrNO3/c14-10-4-1-9(2-5-10)3-6-12(16)15-11-7-8-18-13(11)17/h1-2,4-5,11H,3,6-8H2,(H,15,16)/t11-/m0/s1
InChIKeySGDZSJUYCLTPRG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-3-(4-Bromophenyl)-N-(2-Oxotetrahydrofuran-3-Yl)Propanamide (4-Br-PPHL) is a Critical Tool for Quorum Sensing Research


(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide (CAS 959613-39-9), also known as N-(3-(4-bromophenyl)propanoyl)-L-homoserine lactone (4-Br-PPHL), is a synthetic N-aryl acyl homoserine lactone (AHL) analog [1]. It functions primarily as a quorum sensing (QS) antagonist, intercepting LuxR-type receptor binding in multiple Gram-negative bacterial species. The compound was identified as part of a third-generation focused library designed to improve upon earlier lead structures, and it displays notable potency against receptors in Agrobacterium tumefaciens, Pseudomonas aeruginosa, and Vibrio fischeri [2]. Its core structure features a 4-bromophenylpropionyl acyl chain coupled to an L-homoserine lactone warhead, a scaffold that enables it to compete with native autoinducer signals.

Risks of Substituting (S)-3-(4-Bromophenyl)-N-(2-Oxotetrahydrofuran-3-Yl)Propanamide with Other AHL Analogs


Quorum sensing AHL analogs are not interchangeable. Subtle structural modifications—such as the position of a single halogen atom on the phenyl ring—drastically alter receptor selectivity and antagonist potency. The 4-bromo substitution pattern on the phenylpropionyl chain of 4-Br-PPHL confers a unique activity profile across multiple LuxR-type receptors (TraR, LasR, and LuxR) that is not replicated by its non-substituted parent (PPHL 7) or even the closely related 3-bromo positional isomer [1]. Attempting to substitute 4-Br-PPHL with another AHL analog without direct comparative activity data risks selecting a compound with significantly weaker or non-overlapping receptor coverage, potentially invalidating comparative biological studies or anti-virulence screening campaigns. The quantitative evidence below demonstrates exactly where this compound diverges from its nearest structural neighbors.

Quantitative Differentiation Data for (S)-3-(4-Bromophenyl)-N-(2-Oxotetrahydrofuran-3-Yl)Propanamide Relative to Analogs


4-Br-PPHL vs. Non-Substituted PPHL 7: Enabling Pan-Receptor LasR Activity

The 4-bromo substituent is essential for activity against the LasR receptor in Pseudomonas aeruginosa. In E. coli reporter gene assays expressing LasR, 4-bromo PPHL (compound 8) inhibited OdDHL-induced LasR activation with an IC50 of 0.34 µM [1]. In contrast, the non-halogenated parent PPHL 7 exhibited no measurable antagonism against LasR under identical conditions [2]. This represents a qualitative gain-of-function conferred by the 4-bromo group, not merely a potency shift.

Quorum Sensing Inhibition Pseudomonas aeruginosa LasR Antagonism

4-Br-PPHL vs. 3-Br-PPHL: Divergent LuxR Potency and Selectivity Profiles

Moving the bromine atom from the para (4-) to the meta (3-) position on the phenyl ring produces a compound with markedly different receptor selectivity. Against Vibrio fischeri LuxR, 4-bromo PPHL (target compound) showed an IC50 of 1.35 µM [1], representing relatively weak antagonism. In contrast, the 3-bromo positional isomer (CHEMBL457115) displayed a 2.5-fold lower IC50 of 0.53 µM against the same LuxR target [2]. Conversely, the 3-bromo analog was not reported to have activity at LasR, whereas 4-Br-PPHL is a potent LasR antagonist (IC50 0.34 µM).

Quorum Sensing Antagonists Vibrio fischeri LuxR Inhibitors

4-Br-PPHL Demonstrates Multi-Receptor Antagonism: Unique TraR/LasR/LuxR Coverage

Unlike many analogs in the focused AHL library that show selective or narrow receptor activity, 4-Br-PPHL (compound 8) exhibited reproducible antagonism across all three LuxR-type receptors tested. Its IC50 values were: TraR = 0.92 µM, LasR = 0.34 µM, and LuxR = 1.35 µM [1]. In a 39-member library, only a small subset of compounds displayed triple-receptor antagonist activity. The structurally related compounds E20 (TraR IC50 0.62 µM, LasR 4.7 µM) and E21 (TraR IC50 0.51 µM, LasR 2.1 µM with partial efficacy) showed multi-receptor coverage but with weaker or incomplete LasR antagonism [2].

Broad-Spectrum Quorum Sensing Inhibitor TraR LasR LuxR

Recommended Applications of (S)-3-(4-Bromophenyl)-N-(2-Oxotetrahydrofuran-3-Yl)Propanamide Based on Comparative Evidence


Dual TraR/LasR Antagonist Probe for Agrobacterium-Pseudomonas Co-Culture Studies

In experimental systems where both A. tumefaciens TraR and P. aeruginosa LasR signaling must be simultaneously blocked, 4-Br-PPHL is the indicated compound. Its balanced TraR IC50 of 0.92 µM and LasR IC50 of 0.34 µM [1] makes it suitable for dual-species QS inhibition experiments. The non-substituted analog PPHL 7 is unsuitable due to absence of LasR activity, and the 3-bromo isomer lacks documented LasR antagonism data, introducing unacceptable uncertainty into the experimental design.

Positive Control for P. aeruginosa LasR Antagonism Screening Campaigns

For high-throughput screening programs targeting LasR-dependent virulence inhibition in P. aeruginosa, 4-Br-PPHL serves as a pharmacologically validated positive control with a well-characterized LasR IC50 of 0.34 µM (340 nM) [1]. This value provides a reproducible benchmark for Z'-factor determination and assay quality control. Compounds such as E20 (LasR IC50 4.7 µM) are insufficiently potent to serve as robust positive controls in the same assay context [2].

Structure-Activity Relationship (SAR) Studies on Halogen Position Effects in AHL Antagonists

The distinct activity shift between 4-Br-PPHL (LuxR IC50 1.35 µM) and its 3-bromo regioisomer (LuxR IC50 0.53 µM) [3] establishes a critical SAR data point for medicinal chemistry campaigns optimizing AHL-type QS inhibitors. 4-Br-PPHL should be included as the para-substituted reference compound in any halogen scanning library, enabling direct comparison with ortho-, meta-, and multi-halogenated derivatives.

Triple-Receptor QS Inhibition for Biofilm Disruption Assays

When assessing biofilm disruption across mixed-species bacterial consortia, 4-Br-PPHL's documented triple-receptor (TraR/LasR/LuxR) antagonist profile [4] provides a broader mechanistic foundation than single-receptor inhibitors. Its ability to simultaneously target receptors from A. tumefaciens, P. aeruginosa, and V. fischeri makes it a uniquely informative tool compound for evaluating the role of multi-species QS crosstalk in biofilm maintenance.

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